Fimbriol B vs. Denbinobin: Superior Antiproliferative Potency Against HSC-T6 Hepatic Stellate Cells
In a direct head-to-head experiment using the immortalized rat hepatic stellate cell line HSC-T6, fimbriol B inhibited cell proliferation with an IC50 of 11.0 µM, representing a 1.38-fold improvement in potency over the closely related phenanthrene denbinobin (IC50 = 15.2 µM) . Among the seven active compounds identified in this assay, fimbriol B ranked second in potency, exceeded only by compound 7 (2,3,5-trihydroxy-4,9-dimethoxyphenanthrene, IC50 = 9.0 µM) . The quantitative gap between fimbriol B and denbinobin is meaningful for dose-response study design where lower working concentrations may reduce solvent-related artifacts and improve assay window.
| Evidence Dimension | Inhibition of HSC-T6 proliferation (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.0 µM |
| Comparator Or Baseline | Denbinobin IC50 = 15.2 µM; Compound 7 (2,3,5-trihydroxy-4,9-dimethoxyphenanthrene) IC50 = 9.0 µM; Coelonin IC50 = 26.2 µM; Gigantol IC50 = 25.5 µM |
| Quantified Difference | Fimbriol B is 1.38-fold more potent than denbinobin; 1.22-fold less potent than compound 7 |
| Conditions | HSC-T6 immortalized rat hepatic stellate cell line; MTT-based proliferation assay; incubation for 48 h |
Why This Matters
For researchers selecting a phenanthrene-based chemical probe for hepatic fibrosis studies, the 1.38-fold potency advantage of fimbriol B over denbinobin translates to lower effective concentrations and potentially reduced off-target risk at comparable effect levels, provided that selectivity is concurrently verified.
